![molecular formula C17H16FNO4S B2754144 Methyl 3-fluoro-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoate CAS No. 1798974-47-6](/img/structure/B2754144.png)

Methyl 3-fluoro-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

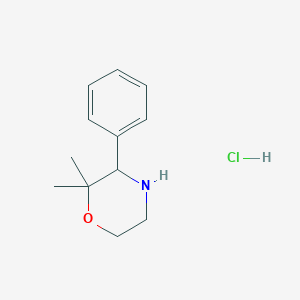

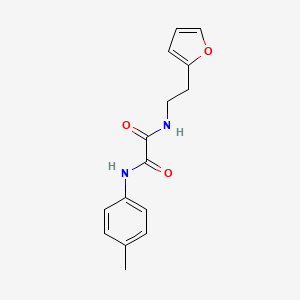

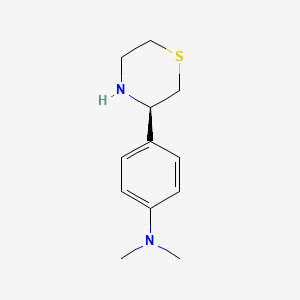

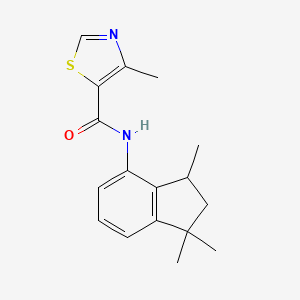

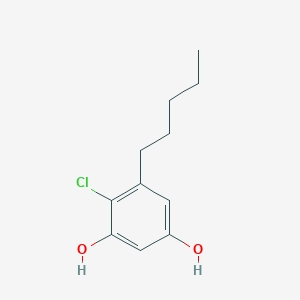

“Methyl 3-fluoro-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoate” is an organic compound containing a benzoate group, a sulfonylamino group, and a fluoro group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the introduction of the sulfonylamino group, the fluoro group, and the benzoate group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the sulfonylamino, fluoro, and benzoate groups would likely have a significant impact on the compound’s overall structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the benzoate group might undergo reactions typical of esters, while the sulfonylamino group might participate in reactions typical of sulfonamides .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. These properties could be determined through experimental testing .Scientific Research Applications

Fluorescent Molecular Probes

Research has explored the synthesis and spectral properties of fluorescent solvatochromic dyes, which include compounds similar in structure to Methyl 3-fluoro-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoate. These dyes exhibit solvent-dependent fluorescence, correlated with solvent polarity. This property is leveraged to develop ultra-sensitive fluorescent molecular probes, crucial for studying various biological events and processes (Diwu et al., 1997).

Synthesis of α-Fluoro Esters

Another application involves the synthesis of α-fluoro esters via stannyl radical-mediated cleavage of π-deficient heterocyclic sulfones. This methodology provides a mild approach for removing the synthetically useful sulfone moiety and accessing α-fluoroalkanoates, which have significant implications in synthetic chemistry (Wnuk et al., 1996).

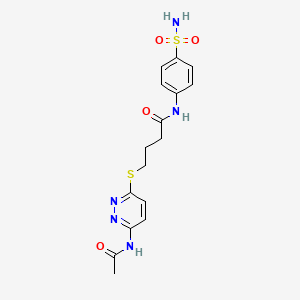

Antimicrobial Activity

A study on novel derivatives carrying the biologically active sulfonamide moiety, akin to Methyl 3-fluoro-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoate, showed significant antimicrobial activity. These compounds were tested against a variety of Gram-positive and Gram-negative bacteria, as well as fungi, demonstrating the potential for these compounds in developing new antimicrobial agents (Ghorab et al., 2017).

Enantiomeric Separation

The derivatization of 2-Arylpropionic acids with similar compounds has facilitated their enantiomeric separation. This process is critical in the pharmaceutical industry for the purification and characterization of chiral drugs, demonstrating the utility of such compounds in analytical chemistry (Fukushima et al., 1997).

Polymer Science

In polymer science, the incorporation of sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups has been studied for fuel-cell applications. This research highlights the role of similar compounds in synthesizing materials with high proton conductivity, crucial for developing more efficient fuel cells (Bae et al., 2009).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

methyl 3-fluoro-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FNO4S/c1-12-6-8-13(9-7-12)10-11-24(21,22)19-16-14(17(20)23-2)4-3-5-15(16)18/h3-11,19H,1-2H3/b11-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLZGXWVHJBDCRF-ZHACJKMWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=C(C=CC=C2F)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=C(C=CC=C2F)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-bromo-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2754062.png)

![Bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-(4-methoxyphenyl)methanol](/img/structure/B2754064.png)

![1-[(4-Bromophenyl)sulfonyl]-4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2754068.png)

![4-[2-(2H-1,3-benzodioxol-5-yl)pyrrolidine-1-carbonyl]-1-(prop-2-yn-1-yl)piperidine](/img/structure/B2754074.png)

![Methyl 4-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylate;hydrochloride](/img/structure/B2754078.png)

![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one](/img/structure/B2754084.png)